(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
Description
The compound (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione (hereafter referred to as Compound A) is a spirocyclic indole-pyrrolizine hybrid with a complex polycyclic architecture. Key structural features include:
- A spiro junction between the indole and pyrrolizine moieties.
- A 5-fluoro substituent on the indole ring.
- A 3,4-dimethoxyphenethyl group attached to the pyrrolizine nitrogen.
- Three ketone groups (1',2,3'-trione).
This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active spirocyclic alkaloids .
Properties
Molecular Formula |
C26H26FN3O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C26H26FN3O5/c1-34-19-8-5-14(12-20(19)35-2)9-11-29-23(31)21-18-4-3-10-30(18)26(22(21)24(29)32)16-13-15(27)6-7-17(16)28-25(26)33/h5-8,12-13,18,21-22H,3-4,9-11H2,1-2H3,(H,28,33)/t18?,21-,22+,26?/m1/s1 |
InChI Key |
QMQYCPZNPNJDTN-OJXBHUFOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)N6C3CCC6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)F)NC5=O)OC |
Origin of Product |
United States |
Biological Activity
The compound (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure which contributes to its biological properties. The presence of a fluorine atom and methoxy groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
| Molecular Weight | 341.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at serotonin receptors and exhibit antioxidant properties.
Serotonin Receptor Interaction
Research indicates that compounds with similar structures have shown selective antagonism at the 5-HT₂A receptor. This receptor is implicated in numerous neuropsychiatric disorders. The spirocyclic nature of the compound may enhance binding affinity and selectivity.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds. While specific data on the target compound is limited, insights can be drawn from analogous structures.
Antioxidant Activity
A study investigating similar spirocyclic compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH radical scavenging). The presence of methoxy groups is believed to contribute to this effect.
Antimicrobial Activity
Compounds with similar indole and pyrrolizine frameworks have been reported to exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymes.
Case Studies
-
Case Study 1: Neuroprotective Effects
- Objective : To evaluate the neuroprotective effects of spirocyclic compounds.
- Findings : Compounds demonstrated reduced oxidative stress in neuronal cells.
- : Suggests potential for treating neurodegenerative diseases.
-
Case Study 2: Anticancer Activity
- Objective : Screening for anticancer properties.
- Findings : Induced apoptosis in cancer cell lines through mitochondrial pathways.
- : Highlights the need for further exploration in cancer therapeutics.
Comparison with Similar Compounds
Core Structural Variations
The spiro[indole-pyrrolizine] scaffold is shared among several analogues, but substituents and stereochemistry significantly modulate activity:
Key Observations :
Pharmacological Properties
- Antibacterial Activity: Spiro[indoline-quinazoline] derivatives (e.g., 3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione) show Gram-positive activity .
- Antiviral Potential: Pyrrolo[3,4-c]pyrrole derivatives with phenethyl groups exhibit predicted activity against RNA viruses .
- Anti-inflammatory Effects : Thiazole-containing spiro compounds demonstrate COX-2 inhibition .
Compound A 's 5-fluoro group may confer unique pharmacokinetics, such as enhanced blood-brain barrier penetration for CNS targets .
Critical Analysis of Divergent Findings
- Contradictions in Bioactivity : While emphasizes antibacterial effects for spiro[indoline-quinazoline] derivatives, suggests ferroptosis induction as a separate mechanism for spiro-like compounds. This highlights the need for target-specific assays for Compound A .
- Synthetic Complexity : The introduction of fluorine (in Compound A ) likely requires specialized reagents (e.g., Selectfluor®), contrasting with simpler methoxy/phenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
